molecular formula C19H21N3O3S B4727987 5-oxo-3-phenyl-N-(3-propan-2-yloxypropyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

5-oxo-3-phenyl-N-(3-propan-2-yloxypropyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4727987
M. Wt: 371.5 g/mol
InChI Key: NPPVQDPVOMCTFY-UHFFFAOYSA-N
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Description

5-oxo-3-phenyl-N-(3-propan-2-yloxypropyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-isopropoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is 371.13036271 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-(3-isopropoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerase II . The compound’s interaction with these enzymes leads to the disruption of DNA replication and cell division, thereby exhibiting its antitumor activity. Additionally, it has been observed to bind with specific proteins that play a role in inflammatory responses, thereby exerting its anti-inflammatory effects .

Cellular Effects

N-(3-isopropoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide affects various types of cells and cellular processes. In cancer cells, it induces apoptosis by activating the caspase pathway and inhibiting the STAT3 signaling pathway . This leads to the suppression of cell proliferation and the induction of programmed cell death. In normal cells, the compound has been shown to modulate gene expression and cellular metabolism, thereby maintaining cellular homeostasis . Furthermore, it influences cell signaling pathways involved in immune responses, contributing to its anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of N-(3-isopropoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves several key interactions at the molecular level. The compound binds to the active site of topoisomerase II, inhibiting its activity and preventing DNA replication . This binding interaction leads to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells. Additionally, the compound inhibits the STAT3 signaling pathway by preventing the phosphorylation of STAT3, thereby blocking its translocation to the nucleus and subsequent gene transcription . These molecular interactions contribute to the compound’s antitumor and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-isopropoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its biological activity, with sustained effects on cellular function observed in both in vitro and in vivo studies . Prolonged exposure to the compound may lead to adaptive cellular responses, such as the upregulation of drug efflux pumps, which can reduce its efficacy over time .

Dosage Effects in Animal Models

The effects of N-(3-isopropoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits significant antitumor and anti-inflammatory effects without causing noticeable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended cellular damage. Therefore, careful dosage optimization is crucial to maximize the therapeutic benefits while minimizing the risks of toxicity.

Metabolic Pathways

N-(3-isopropoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites retain biological activity and contribute to the overall therapeutic effects of the compound . Additionally, the compound’s metabolism can influence metabolic flux and metabolite levels, thereby affecting cellular energy balance and homeostasis .

Transport and Distribution

The transport and distribution of N-(3-isopropoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in target tissues . Once inside the cells, the compound binds to intracellular proteins, which help in its distribution to various subcellular compartments . This targeted distribution enhances the compound’s efficacy by ensuring its localization to sites of action.

Subcellular Localization

N-(3-isopropoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits specific subcellular localization patterns that influence its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, the compound is also found in the cytoplasm, where it interacts with cytoplasmic proteins involved in signaling pathways . These subcellular interactions contribute to the compound’s overall biological effects.

Properties

IUPAC Name

5-oxo-3-phenyl-N-(3-propan-2-yloxypropyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-13(2)25-10-6-9-20-17(23)15-11-21-19-22(18(15)24)16(12-26-19)14-7-4-3-5-8-14/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPVQDPVOMCTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CN=C2N(C1=O)C(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.